2-(Chloromethyl)-1,4-dioxane
CAS No.: 21048-16-8
Cat. No.: VC1961602
Molecular Formula: C5H9ClO2
Molecular Weight: 136.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21048-16-8 |
|---|---|
| Molecular Formula | C5H9ClO2 |
| Molecular Weight | 136.58 g/mol |
| IUPAC Name | 2-(chloromethyl)-1,4-dioxane |
| Standard InChI | InChI=1S/C5H9ClO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 |
| Standard InChI Key | SFABQWISNPPOOB-UHFFFAOYSA-N |
| SMILES | C1COC(CO1)CCl |
| Canonical SMILES | C1COC(CO1)CCl |
Introduction
Chemical Identity and Structure
2-(Chloromethyl)-1,4-dioxane is a heterocyclic organic compound characterized by a six-membered dioxane ring with a chloromethyl substituent at the 2-position. The molecular structure features two oxygen atoms within the ring, contributing to its unique chemical properties and reactivity patterns.
Basic Information
| Property | Information |
|---|---|
| Chemical Name | 2-(Chloromethyl)-1,4-dioxane |
| CAS Registry Number | 21048-16-8 |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol |
| IUPAC Name | 2-(chloromethyl)-1,4-dioxane |
| InChI Key | SFABQWISNPPOOB-UHFFFAOYSA-N |
| SMILES | C1COC(CCl)CO1 |
The compound's structure consists of a dioxane ring with a chloromethyl group (-CH₂Cl) attached at the 2-position. This arrangement gives the molecule its characteristic reactivity and makes it valuable in organic synthesis applications .
Structural Analysis
The chloromethyl group is a key reactive site within the molecule, providing a point for nucleophilic substitution reactions. The dioxane ring, with its two oxygen atoms in a six-membered heterocycle, contributes to the compound's solvent properties and potential for coordination with metals in catalytic systems. The presence of the electronegative chlorine atom creates a polarized C-Cl bond, facilitating its participation in various chemical transformations .
Physical Properties
2-(Chloromethyl)-1,4-dioxane exhibits physical properties that reflect its molecular structure and functional groups. These properties determine its behavior in chemical reactions, storage requirements, and potential applications.
| Property | Value |
|---|---|
| Physical State at Room Temperature | Liquid |
| Boiling Point | 40°C @ 0.02 Torr |
| Density | 1.2100 g/cm³ @ 20°C |
| Appearance | Colorless to slightly yellow liquid |
| Solubility | Soluble in organic solvents |
The compound has a relatively low boiling point under reduced pressure, indicating its moderate volatility. Its density is greater than water, which is typical for chlorinated organic compounds. These physical characteristics influence its handling and storage requirements in laboratory and industrial settings .
Synthesis Methods
Several approaches have been documented for the synthesis of 2-(Chloromethyl)-1,4-dioxane and related compounds. Understanding these synthetic pathways is crucial for researchers looking to prepare this compound for various applications.
Side Product Formation
In some polymerization reactions involving epichlorohydrin (ECH), 2-(Chloromethyl)-1,4-dioxane has been identified as a side product. For example, in the scale-up synthesis of copolymer ECH/BBrMO (where BBrMO is bis(bromomethyl)oxetane), the compound was isolated during the purification process. This indicates that 2-(Chloromethyl)-1,4-dioxane can form under certain reaction conditions where epoxide-containing compounds undergo transformations .
The study by Fraunhofer researchers identified both 2-(Chloromethyl)-1,4-dioxane and 2,5-bis(chloromethyl)-1,4-dioxane as side products during a polymerization reaction. They were isolated during the distillation and purification steps, demonstrating the formation of these compounds during certain reaction conditions .
Chemical Reactivity
The reactivity of 2-(Chloromethyl)-1,4-dioxane is primarily determined by its functional groups: the dioxane ring and the chloromethyl substituent.
Chloromethyl Group Reactivity
The chloromethyl (-CH₂Cl) group serves as a reactive site for nucleophilic substitution reactions. This functionality allows the compound to act as an alkylating agent in various synthetic applications. The reactivity is similar to other primary alkyl halides, with the electronegative chlorine making the adjacent carbon susceptible to nucleophilic attack .
In a study by Krasavtsev et al., the alkylation of active methylene compounds with 2-chloromethyl-1,4-dioxane was investigated. The research demonstrated that malonic ester produced mono- and dialkylation products depending on the reaction conditions, while acetoacetic ester yielded a mixture of C- and O-alkylation products. These findings highlight the utility of this compound as an alkylating agent in organic synthesis .
Dioxane Ring Properties
The 1,4-dioxane ring contributes to the compound's solvent properties and potential for coordination with metals. The oxygen atoms can participate in hydrogen bonding and act as Lewis bases in catalytic systems. The cyclic ether structure also influences the compound's stability and reactivity patterns .
Applications in Research and Synthesis
2-(Chloromethyl)-1,4-dioxane has found applications in various fields of chemical research and synthesis due to its unique structural features and reactivity.
As a Building Block in Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those containing heterocyclic rings. Its chloromethyl group provides a convenient point for introducing new functionalities into target molecules .
A notable application was documented in a patent for heterocyclic P2X7 antagonists, where 2-(Chloromethyl)-1,4-dioxane was used as a reagent. The patent mentions that "Example 98 (yield 14%) was prepared starting from intermediate 2g and 2-(chloromethyl)-1,4-Dioxane (CAS: 21048-16-8); reaction conditions: 1 month at 60°C." This demonstrates its utility in pharmaceutical research and development .
Related Compounds
Several compounds share structural similarities with 2-(Chloromethyl)-1,4-dioxane. Understanding these relationships provides context for researchers interested in this class of compounds.
2,5-Bis(chloromethyl)-1,4-dioxane
This related compound features two chloromethyl groups at the 2 and 5 positions of the dioxane ring. With the molecular formula C₆H₁₀Cl₂O₂ and a molecular weight of 185.05 g/mol, it has been more extensively studied in terms of synthesis methods .
The one-step synthesis of 2,5-bis(chloromethyl)-1,4-dioxane from epichlorohydrin using ZIF-8 as a catalyst represents an innovative approach that could potentially be adapted for the synthesis of the mono-substituted analog .
2-(Hydroxymethyl)-1,4-dioxane
With a hydroxyl group replacing the chlorine atom, this compound (CAS: 29908-11-0) represents another functionally related derivative. It has been studied in the context of resolution and stereochemical analysis, as reported by Pallavicini et al. The research involved resolving the enantiomers via salt formation and determining their absolute configurations through comparison with specifically synthesized standards .
| Compound | CAS Number | Molecular Formula | Molecular Weight | Notable Difference |
|---|---|---|---|---|
| 2-(Chloromethyl)-1,4-dioxane | 21048-16-8 | C₅H₉ClO₂ | 136.58 | Single chloromethyl substituent |
| 2,5-Bis(chloromethyl)-1,4-dioxane | 21919-54-0 | C₆H₁₀Cl₂O₂ | 185.05 | Two chloromethyl substituents |
| 2-(Hydroxymethyl)-1,4-dioxane | 29908-11-0 | C₅H₁₀O₃ | 118.13 | Hydroxymethyl instead of chloromethyl |
| 1,4-Dioxane (parent compound) | 123-91-1 | C₄H₈O₂ | 88.11 | No substituents |
These related compounds provide a spectrum of reactivity and properties that researchers can leverage for different synthetic applications .
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